molecular formula C15H14N2O3 B2558706 methyl 3-(prop-2-enamido)-4-(1H-pyrrol-1-yl)benzoate CAS No. 2459725-64-3

methyl 3-(prop-2-enamido)-4-(1H-pyrrol-1-yl)benzoate

Cat. No.: B2558706
CAS No.: 2459725-64-3
M. Wt: 270.288
InChI Key: DNKMCYDTOPZEHD-UHFFFAOYSA-N
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Description

Methyl 3-(prop-2-enamido)-4-(1H-pyrrol-1-yl)benzoate: is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(prop-2-enamido)-4-(1H-pyrrol-1-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the benzoate core: Starting with a substituted benzoic acid, esterification is performed using methanol and an acid catalyst to form the methyl ester.

    Introduction of the pyrrole ring: The pyrrole ring can be introduced via a condensation reaction with an appropriate amine derivative.

    Amidation: The prop-2-enamido group is introduced through an amidation reaction, typically involving the reaction of an acid chloride with a prop-2-enamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the enamido group, converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrrole ring.

    Reduction: Amine derivatives from the reduction of the enamido group.

    Substitution: Various substituted benzoate derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 3-(prop-2-enamido)-4-(1H-pyrrol-1-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 3-(prop-2-enamido)-4-(1H-pyrrol-1-yl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(prop-2-enamido)-4-(1H-pyrrol-1-yl)benzoate: can be compared to other benzoate derivatives with similar functional groups, such as:

Uniqueness

  • The presence of the pyrrole ring in this compound imparts unique electronic properties compared to other similar compounds. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 3-(prop-2-enoylamino)-4-pyrrol-1-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-3-14(18)16-12-10-11(15(19)20-2)6-7-13(12)17-8-4-5-9-17/h3-10H,1H2,2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKMCYDTOPZEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2C=CC=C2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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